5-Bromo-3-(difluoromethoxy)-2-methylpyridine
Overview
Description
5-Bromo-3-(difluoromethoxy)-2-methylpyridine is a chemical compound with the molecular formula C7H6BrF2NO It is a pyridine derivative, characterized by the presence of a bromine atom at the 5-position, a difluoromethoxy group at the 3-position, and a methyl group at the 2-position
Preparation Methods
The synthesis of 5-Bromo-3-(difluoromethoxy)-2-methylpyridine typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-methylpyridine to introduce the bromine atom at the 5-position. This is followed by the introduction of the difluoromethoxy group through a nucleophilic substitution reaction. The reaction conditions often involve the use of reagents such as bromine, difluoromethyl ether, and a suitable base to facilitate the substitution reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-Bromo-3-(difluoromethoxy)-2-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
5-Bromo-3-(difluoromethoxy)-2-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(difluoromethoxy)-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
5-Bromo-3-(difluoromethoxy)-2-methylpyridine can be compared to other pyridine derivatives, such as:
5-Bromo-2-methylpyridine: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.
3-(Difluoromethoxy)-2-methylpyridine: Lacks the bromine atom, affecting its potential for substitution reactions.
5-Chloro-3-(difluoromethoxy)-2-methylpyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
The presence of both the bromine and difluoromethoxy groups in this compound makes it unique, offering a combination of properties that can be advantageous in various chemical and biological applications.
Properties
IUPAC Name |
5-bromo-3-(difluoromethoxy)-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c1-4-6(12-7(9)10)2-5(8)3-11-4/h2-3,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSKMVWHRJFVNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211536-99-0 | |
Record name | 5-bromo-3-(difluoromethoxy)-2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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